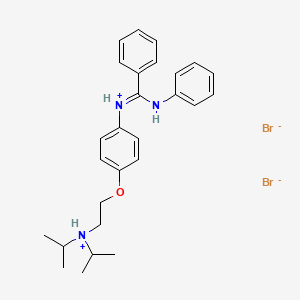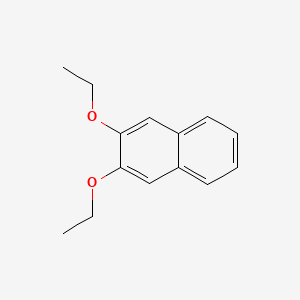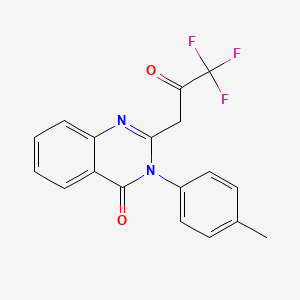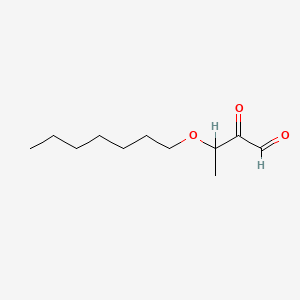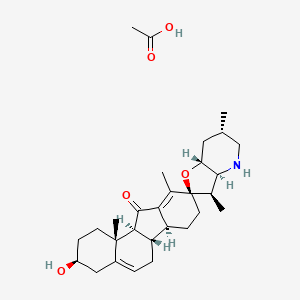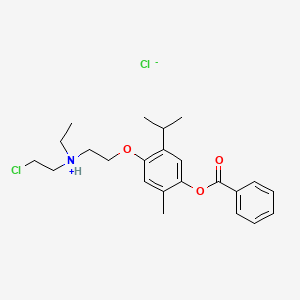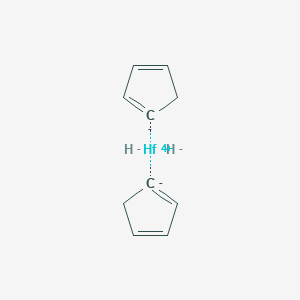
Bis(cyclopentadienyl)hafnium dihydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(cyclopentadienyl)hafnium dihydride:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis(cyclopentadienyl)hafnium dihydride can be synthesized through the reaction of bis(cyclopentadienyl)hafnium dichloride with lithium aluminum hydride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:
(C5H5)2HfCl2+2LiAlH4→(C5H5)2HfH2+2LiCl+2AlH3
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in laboratories can be scaled up with appropriate safety measures and equipment. The key is to maintain an inert atmosphere and control the reaction conditions to ensure the purity and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis(cyclopentadienyl)hafnium dihydride can undergo oxidation reactions, where the hydride ligands are replaced by oxygen-containing groups.
Reduction: The compound can act as a reducing agent in certain reactions, donating hydride ions to other species.
Substitution: The hydride ligands can be substituted by other ligands, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like nitrous oxide or oxygen can be used under controlled conditions to oxidize this compound.
Reduction: The compound itself can be used as a reducing agent in the presence of suitable substrates.
Substitution: Halides or alkyl halides can be used to substitute the hydride ligands.
Major Products Formed:
Oxidation: Products may include bis(cyclopentadienyl)hafnium oxide or other oxygenated derivatives.
Reduction: The reduced species will depend on the substrate used.
Substitution: Substituted derivatives such as bis(cyclopentadienyl)hafnium chloride or alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(cyclopentadienyl)hafnium dihydride has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Chemical Synthesis: It serves as a reagent in the synthesis of complex organic molecules.
Biomedical Research:
Wirkmechanismus
The mechanism by which bis(cyclopentadienyl)hafnium dihydride exerts its effects involves the interaction of the hafnium center with various substrates. The cyclopentadienyl rings provide stability to the hafnium center, allowing it to participate in various chemical reactions. The hydride ligands can be transferred to other molecules, facilitating reduction reactions. The compound’s reactivity is influenced by the electronic and steric properties of the cyclopentadienyl ligands.
Vergleich Mit ähnlichen Verbindungen
Bis(cyclopentadienyl)zirconium dihydride: Similar in structure but contains zirconium instead of hafnium.
Bis(cyclopentadienyl)titanium dihydride: Contains titanium and exhibits different reactivity due to the metal center.
Bis(cyclopentadienyl)chromium dihydride: Contains chromium and has distinct chemical properties.
Uniqueness: Bis(cyclopentadienyl)hafnium dihydride is unique due to the presence of hafnium, which imparts specific electronic and steric properties to the compound. These properties influence its reactivity and make it suitable for certain applications where other metallocenes may not be as effective.
Eigenschaften
Molekularformel |
C10H12Hf |
|---|---|
Molekulargewicht |
310.69 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;hafnium(4+);hydride |
InChI |
InChI=1S/2C5H5.Hf.2H/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;;;/q2*-1;+4;2*-1 |
InChI-Schlüssel |
WFVYWYLCUSHYIU-UHFFFAOYSA-N |
Kanonische SMILES |
[H-].[H-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Hf+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-1,2-dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B13772701.png)
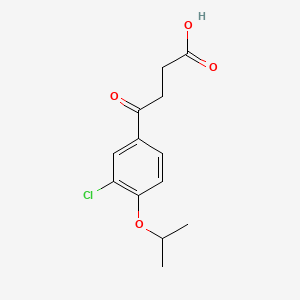
![Furo[3,4-b][1,4]benzodioxin-1(3H)-one, 3-propyl-](/img/structure/B13772708.png)
![4,11-Diamino-2-(2-methylpropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone](/img/structure/B13772709.png)

